An In-depth Technical Guide to the Physical Properties of 1,10-Diaminodecane Dihydrochloride
An In-depth Technical Guide to the Physical Properties of 1,10-Diaminodecane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1,10-Diaminodecane, a linear aliphatic diamine, serves as a versatile building block in various chemical syntheses, including the formation of polyamides and as a curing agent in epoxy resins. For applications in research and development, particularly in aqueous systems, its dihydrochloride salt offers enhanced stability and solubility. This technical guide provides a comprehensive overview of the physical and chemical properties of 1,10-Diaminodecane Dihydrochloride, alongside detailed protocols for its preparation and characterization.
Chemical Identity and Structure
The conversion of the free base, 1,10-diaminodecane, to its dihydrochloride salt involves the protonation of the two primary amine groups by hydrochloric acid. This transformation significantly influences the compound's physical properties.
Figure 1: Conversion of 1,10-Diaminodecane to its dihydrochloride salt.
Physical and Chemical Properties
The protonation of the amine groups in 1,10-diaminodecane to form the dihydrochloride salt results in a significant alteration of its physical properties. The ionic nature of the salt generally leads to a higher melting point and increased solubility in polar solvents compared to the free base.
| Property | 1,10-Diaminodecane (Free Base) | 1,10-Diaminodecane Dihydrochloride |
| Molecular Formula | C10H24N2 | C10H26Cl2N2[1] |
| Molecular Weight | 172.31 g/mol | 245.23 g/mol [1] |
| CAS Number | 646-25-3 | 7408-92-6 |
| Appearance | White to light yellow powder or chunks[2][3] | Data not available |
| Melting Point | 59-63 °C[4][5] | Data not available |
| Boiling Point | 140 °C at 12 mmHg[4] | Data not available (likely decomposes) |
| Solubility | Water: 5.9 g/L at 20°C[6]. Soluble in ethanol. Slightly soluble in chloroform and methanol[6]. | Expected to have higher solubility in water and polar protic solvents. |
| Hygroscopicity | Hygroscopic[7][8] | Data not available |
Synthesis of 1,10-Diaminodecane Dihydrochloride: An Experimental Protocol
The following protocol details the conversion of 1,10-diaminodecane to its dihydrochloride salt. This procedure is based on standard acid-base chemistry.
Figure 2: Workflow for the synthesis of 1,10-Diaminodecane Dihydrochloride.
Materials:
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1,10-Diaminodecane
-
Concentrated Hydrochloric Acid (HCl)
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Anhydrous Ethanol
-
Diethyl Ether (optional, for washing)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
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Büchner funnel and filter paper
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Vacuum flask
Procedure:
-
Dissolution: In a round-bottom flask, dissolve a known quantity of 1,10-diaminodecane in anhydrous ethanol. The concentration can be adjusted based on the scale of the reaction, but a 1 M solution is a reasonable starting point.
-
Acid Addition: While stirring the solution, slowly add two molar equivalents of concentrated hydrochloric acid using a dropping funnel. Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood. The addition should be dropwise to control the temperature of the reaction mixture.
-
Reaction: Continue stirring the mixture at room temperature for 1-2 hours to ensure complete conversion to the dihydrochloride salt. A white precipitate may form during this time.
-
Precipitation: To maximize the yield, cool the reaction mixture in an ice bath for 30-60 minutes. This will further encourage the precipitation of the product.
-
Filtration: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting material or excess HCl.
-
Drying: Dry the purified 1,10-diaminodecane dihydrochloride under vacuum to remove any residual solvent.
Analytical Characterization
The successful synthesis of 1,10-diaminodecane dihydrochloride can be confirmed through various analytical techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When analyzing hydrochloride salts using the KBr pellet method, it is important to be aware of potential ion-exchange reactions between the chloride and bromide ions, which can alter the resulting spectrum.[5] Using potassium chloride (KCl) as the pellet matrix can mitigate this issue.[5]
The FTIR spectrum of 1,10-diaminodecane dihydrochloride is expected to show characteristic peaks for the ammonium (N-H) stretching and bending vibrations, which will be different from the amine (N-H) peaks in the free base. The spectrum of the free base shows characteristic N-H stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound. For the dihydrochloride salt, a deuterated solvent such as D₂O is suitable.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the different sets of methylene (-CH₂-) protons in the decane chain. The protons on the carbons adjacent to the ammonium groups will be the most deshielded and appear at a higher chemical shift compared to the free base.
-
¹³C NMR: The carbon NMR spectrum will similarly show distinct signals for the carbon atoms in the aliphatic chain.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the compound. For 1,10-diaminodecane dihydrochloride, the mass spectrum would likely show the molecular ion of the free base after the loss of the two HCl molecules. The NIST database provides the mass spectrum for the free base, which can be used as a reference.[9]
Safety, Handling, and Storage
As with its free base, 1,10-diaminodecane dihydrochloride should be handled with care. The free base is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[2][10] It is also harmful if swallowed.[10]
Handling:
-
Use in a well-ventilated area, preferably in a fume hood.[2]
-
Avoid generating dust.[2]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Do not eat, drink, or smoke when handling the compound.[11]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[2]
-
The free base is known to be hygroscopic, and while specific data for the dihydrochloride is unavailable, it is prudent to store it in a desiccator to prevent moisture absorption.[7][8]
Conclusion
1,10-Diaminodecane dihydrochloride is a stable and more water-soluble form of its parent diamine, making it a valuable reagent in various research and development applications. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and methods for its analytical characterization. Adherence to proper safety and handling procedures is crucial when working with this compound.
References
-
Cole-Parmer. (2006, May 15). Material Safety Data Sheet - 1,10-Diaminodecane. Retrieved from [Link]
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General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. (n.d.). Retrieved from [Link]
-
NIST. (n.d.). 1,10-Diaminodecane. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1,10-Diaminodecane IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 1,10-Diaminodecane. NIST Chemistry WebBook. Retrieved from [Link]
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Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
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Cheméo. (n.d.). 1,10-Diaminodecane. Retrieved from [Link]
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ChemBK. (2025, August 19). 1,10-DIAMINODECANE. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of (b) 1,10-Dicyclooctyl-1,10-diaminodecane. Retrieved from [Link]
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PubChem. (n.d.). 1,10-Decanediamine, dihydrochloride. Retrieved from [Link]
- Google Patents. (2011, August 4). Method for the synthesis of high purity primary diamines and/or triamines.
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